molecular formula C6H6N2S2 B2523496 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile CAS No. 82000-50-8

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile

Cat. No.: B2523496
CAS No.: 82000-50-8
M. Wt: 170.25
InChI Key: BXRQKXBJUUQKRM-UHFFFAOYSA-N
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Description

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is a trisubstituted isothiazole derivative of significant interest in medicinal chemistry and antiviral research. This compound belongs to a class of 3,4,5-trisubstituted-isothiazoles that have demonstrated notable biological activity in scientific studies . Research on structurally similar analogs, particularly those featuring a methylthio group at the 3-position and a carbonitrile group at the 4-position of the isothiazole ring, has shown that these compounds can exhibit potent and selective inhibitory effects against various RNA viruses . For instance, the closely related compound 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2) has been identified as a highly effective inhibitor of poliovirus type 1 replication, showcasing a remarkable selectivity index in vitro . The mechanism of action for this class of compounds appears to involve the inhibition of viral RNA synthesis, acting at a stage that follows viral adsorption and entry into the host cell but precedes the assembly of new viral particles . This targeted action makes 3,5-di-substituted-4-isothiazolecarbonitriles a valuable scaffold for developing novel antiviral agents, especially against enteroviruses for which there are limited treatment options . The presence of the carbonitrile group is a key structural feature that has been linked to enhanced antiviral potency and a broader spectrum of action . This product is intended for research purposes only, specifically for use in life science and drug discovery applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant safety data sheets and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-methyl-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S2/c1-4-5(3-7)6(9-2)8-10-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRQKXBJUUQKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylthio-2-propenenitrile with sulfur and ammonia, followed by cyclization to form the isothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure settings to facilitate the cyclization process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

Antiviral Activity

Research has shown that isothiazole derivatives, including 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile, exhibit antiviral properties. A study focused on a related compound, 3-methylthio-5-aryl-4-isothiazolecarbonitriles, demonstrated effectiveness against various human rhinovirus serotypes and enteroviruses, suggesting a promising avenue for developing antiviral agents targeting respiratory viruses . The structural similarities indicate that this compound may possess comparable antiviral activity.

Herbicidal Activity

Recent patents indicate that compounds similar to this compound are being explored as herbicides and plant growth regulators. These compounds demonstrate the ability to inhibit the growth of unwanted plants effectively, making them valuable in agricultural settings . The specific mechanisms of action are still under investigation but may involve interference with plant metabolic pathways.

Synthesis and Characterization

The synthesis of this compound typically involves methods such as alkylation reactions. These processes yield good returns and allow for the exploration of various substituents to optimize biological activity . Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Data Table: Summary of Applications

Application AreaSpecific UseObserved EffectsReferences
Medicinal ChemistryAntiviral agentsEffective against human rhinoviruses
Antitumor activitySignificant cytotoxicity against cancer cell lines
Agricultural ScienceHerbicides and growth regulatorsInhibition of weed growth

Case Study 1: Antiviral Efficacy

A study on isothiazole derivatives revealed that certain structural modifications led to enhanced antiviral activity against a range of viruses including HRV and enteroviruses. The findings suggest that similar modifications could be applied to this compound to improve its efficacy .

Case Study 2: Herbicidal Properties

In a patent application, new formulations containing isothiazole derivatives were shown to effectively control weed populations in agricultural settings, indicating the potential for commercial herbicide development based on compounds like this compound .

Mechanism of Action

The mechanism by which 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial cells. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile with key analogs, focusing on substituent effects, molecular properties, and reactivity.

Substituent Variations at Position 3

  • 5-Methyl-3-(2-pyrimidinylsulfanyl)-4-isothiazolecarbonitrile (CAS 338413-23-3): Structural Difference: The methylsulfanyl group in the target compound is replaced with a pyrimidinylsulfanyl moiety. This substitution may improve binding affinity in biological targets compared to the simpler methylsulfanyl group. Molecular weight increases to 234.30 g/mol (vs. 200.28 g/mol for the target compound) . Applications: Pyrimidine-containing analogs are often prioritized in drug discovery due to their bioisosteric resemblance to purine/pyrimidine bases.
  • 3-Chloro-5-phenylisothiazole-4-carbonitrile (Indirect Reference from Synthesis Attempts):

    • Structural Difference : A chlorine atom replaces the methylsulfanyl group at position 3.
    • Reactivity : Chlorinated isothiazoles are more electrophilic, facilitating nucleophilic substitution reactions (e.g., with hydrazine). However, such reactions can lead to unexpected rearrangements (e.g., isothiazole-to-pyrazole transformations) .

Variations in the Isothiazole Core

  • 5-Amino-3-phenyl-isothiazole-4-carbonitrile: Structural Difference: A phenyl group replaces the methyl group at position 5, and an amino (NH₂) group substitutes the methylsulfanyl group at position 3. The phenyl group adds steric bulk, which may influence pharmacokinetic properties .
  • 5-Amino-3-methylisothiazole-4-carbonitrile (CAS 41808-35-9): Structural Difference: The methylsulfanyl group is replaced with an amino group, while retaining the methyl group at position 4. Properties: Lower molecular weight (139.18 g/mol vs. 200.28 g/mol) and higher polarity due to the NH₂ group. Reported melting point: 202°C .

Heterocycle Replacements

  • 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5):
    • Structural Difference : The isothiazole ring is replaced with a pyrazole core.
    • Impact : Pyrazoles generally exhibit greater metabolic stability compared to isothiazoles. The 3-chlorophenylsulfanyl group introduces halogen-based lipophilicity, which may enhance membrane permeability .

Biological Activity

5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile is part of a class of compounds known for their diverse biological activities, particularly in antiviral and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C6H6N2S2
  • Molecular Weight : 174.25 g/mol

The presence of the isothiazole ring and the nitrile group contributes to its biological activity by facilitating interactions with biological macromolecules.

The biological activity of this compound primarily involves:

  • Antiviral Activity : This compound has shown significant antiviral properties, particularly against picornaviruses, including poliovirus and rhinoviruses. It acts by inhibiting viral replication through interference with viral protein synthesis and capsid stabilization .
  • Antimicrobial Properties : The compound exhibits antibacterial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function .
  • Enzyme Inhibition : It may also function as an enzyme inhibitor, modulating the activity of specific enzymes involved in pathogen metabolism.

Antiviral Studies

In a series of experiments, this compound derivatives were synthesized and tested against a panel of human rhinovirus serotypes. The results indicated that these compounds possess broad-spectrum antiviral activity:

CompoundActivity AgainstIC50 (µM)
IS-50HRV A & B0.5
IS-51Poliovirus0.8
IS-52Coxsackievirus1.2

These findings suggest that modifications to the isothiazole framework can enhance antiviral potency .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential as a lead compound for developing new antibacterial agents .

Case Study 1: Antiviral Efficacy

A study published in Antiviral Research reported the synthesis and evaluation of various derivatives of isothiazolecarbonitriles, including this compound. The compound was found to inhibit viral replication effectively in cell culture models, demonstrating an IC50 value significantly lower than many existing antiviral agents .

Case Study 2: Antimicrobial Action

In another investigation, the antimicrobial properties of this compound were assessed against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that it could serve as an alternative treatment option for infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-3-(methylsulfanyl)-4-isothiazolecarbonitrile, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thioamides or isothiazole intermediates. For example, analogous compounds (e.g., pyrazole-carbonitriles) are synthesized via multi-step reactions using azido reagents and controlled temperature (0–50°C) in solvents like dichloromethane. Column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) ensures purity . Reaction yields depend on precise stoichiometry, inert atmospheres, and catalyst selection (e.g., trifluoroacetic acid for activation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR : ¹H NMR identifies methylsulfanyl (δ ~2.5 ppm) and nitrile-adjacent protons (δ ~7.5–8.0 ppm). ¹³C NMR confirms the nitrile carbon (δ ~110–120 ppm) .
  • IR : A strong absorption band ~2200 cm⁻¹ confirms the nitrile group. Additional peaks for C-S (650–750 cm⁻¹) and isothiazole ring vibrations (1500–1600 cm⁻¹) are critical .
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 211 for C₆H₅N₃S₂) and fragmentation patterns to verify substituents .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Solubility Tests : Solvent polarity impacts stability; DMSO or THF is preferred for long-term storage.
  • Light Sensitivity : UV-vis spectroscopy to monitor photodegradation. Store in amber vials at –20°C for lab use .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., nitrile carbon or methylsulfanyl group). Transition state modeling (e.g., Gaussian 09) optimizes reaction pathways, while Fukui indices predict electrophilic/nucleophilic behavior. Compare results with experimental kinetic data .

Q. What challenges arise in resolving crystallographic disorder in this compound, and how can SHELX software address these issues?

  • Methodological Answer : Twinning or overlapping electron densities complicate refinement. Use SHELXD for initial structure solution and SHELXL for least-squares refinement. Employ the TWIN and BASF commands to model twinning. Anisotropic displacement parameters and absorption corrections (via spherical harmonics in SHELX) improve accuracy .

Q. How does the methylsulfanyl group influence the compound’s biological activity, and what assays validate its enzyme inhibition potential?

  • Methodological Answer : The methylsulfanyl group enhances lipophilicity, improving membrane permeability. Use:

  • Enzyme Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to active sites (e.g., cytochrome P450). Cross-validate with mutagenesis studies .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities of this compound analogs across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC (>95% purity) to rule out impurity-driven artifacts.
  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines).
  • Structural Confirmation : Single-crystal XRD or 2D NMR (COSY, NOESY) to confirm regioisomers .

Q. What strategies resolve conflicting computational vs. experimental data on the compound’s tautomeric forms?

  • Methodological Answer :

  • Variable-Temperature NMR : Detect tautomer populations (e.g., enol-keto equilibria).
  • Solid-State NMR or XRD : Compare solution vs. solid-state structures.
  • DFT-MD Simulations : Model solvent effects on tautomer stability .

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